

A Comparative Analysis of Aminopyrrolidine Stereoisomers: Spectroscopic and Crystallographic Insights

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Compound of Interest

Compound Name: (S)-1-Cbz-3-Aminopyrrolidine hydrochloride

Cat. No.: B1357915

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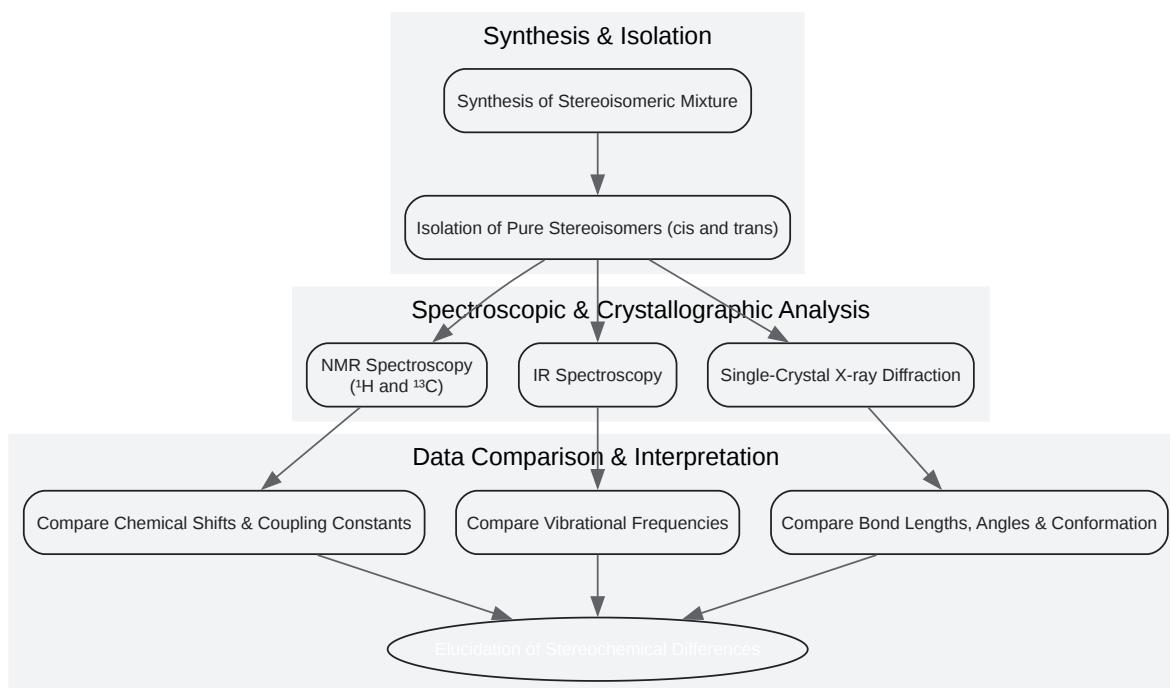
This guide provides a detailed comparison of the spectroscopic and crystallographic properties of aminopyrrolidine stereoisomers, offering valuable data for researchers, scientists, and professionals in drug development. The differentiation of stereoisomers is crucial in pharmaceutical sciences, as distinct three-dimensional arrangements of atoms can lead to significant differences in biological activity. This document summarizes key quantitative data, outlines experimental methodologies, and presents a logical workflow for the comparative analysis of these compounds.

The data presented here is based on a comprehensive study of cis- and trans-(\pm)-3-phenyl-4-(pyrrolidine-1-carbonyl)-isochroman-1-ones, which serve as representative examples of substituted aminopyrrolidine stereoisomers.

Workflow for Stereoisomer Comparison

The following diagram illustrates the logical workflow for the spectroscopic and crystallographic comparison of aminopyrrolidine stereoisomers.

Workflow for Spectroscopic and Crystallographic Comparison of Aminopyrrolidine Stereoisomers

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Comparative analysis workflow.

Quantitative Data Comparison

The following tables summarize the key spectroscopic and crystallographic data for the cis and trans isomers of (\pm) -3-phenyl-4-(pyrrolidine-1-carbonyl)-isochroman-1-one.

^1H NMR Spectroscopic Data (CDCl₃, δ in ppm, J in Hz)

Proton	cis-Isomer	trans-Isomer
H-3	5.53 (d, J=3.4)	5.75 (d, J=7.8)
H-4	4.45 (d, J=3.4)	4.10 (d, J=7.8)
H-4'a	7.37 (dd, J=7.7, 1.5)	7.35 (dd, J=7.7, 1.5)
H-5'	7.20-7.30 (m)	7.20-7.30 (m)
H-6'	7.20-7.30 (m)	7.20-7.30 (m)
H-7'	7.08 (td, J=7.5, 1.2)	7.05 (td, J=7.5, 1.2)
H-8'	8.15 (dd, J=7.8, 1.4)	8.13 (dd, J=7.8, 1.4)
Phenyl-H	7.20-7.30 (m)	7.20-7.30 (m)
Pyrrolidine-H	1.70-2.00 (m), 3.40-3.70 (m)	1.70-2.00 (m), 3.40-3.70 (m)

¹³C NMR Spectroscopic Data (CDCl₃, δ in ppm)

Carbon	cis-Isomer	trans-Isomer
C-1	163.8	164.2
C-3	81.1	82.5
C-4	55.2	57.8
C-4a	128.8	128.5
C-5	125.4	125.1
C-6	129.5	129.2
C-7	134.1	133.8
C-8	121.8	121.5
C-8a	138.9	139.2
Phenyl C1'	135.9	136.2
Phenyl C2', C6'	128.9	128.6
Phenyl C3', C5'	128.7	128.4
Phenyl C4'	128.5	128.2
Pyrrolidine C=O	168.9	169.3
Pyrrolidine CH ₂	24.5, 26.1, 46.2, 46.8	24.3, 25.9, 45.9, 46.5

Selected IR Spectroscopic Data (KBr, cm⁻¹)

Functional Group	cis-Isomer	trans-Isomer
C=O (lactone)	1725	1730
C=O (amide)	1645	1650
C-O-C	1230	1235
Aromatic C-H	3030-3060	3030-3060

Crystallographic Data

Parameter	cis-Isomer	trans-Isomer
Crystal System	Monoclinic	Monoclinic
Space Group	P2 ₁ /c	P2 ₁ /c
a (Å)	10.123(2)	9.876(2)
b (Å)	16.456(3)	15.987(3)
c (Å)	11.234(2)	11.567(2)
β (°)	109.87(3)	110.23(3)
Volume (Å ³)	1759.8(6)	1712.3(6)
Z	4	4
Density (calculated) (g/cm ³)	1.289	1.321

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker Avance 300 spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Coupling constants (J) are reported in Hertz (Hz).

Infrared (IR) Spectroscopy

IR spectra were recorded on a Nicolet iS10 FT-IR spectrometer. Samples were prepared as potassium bromide (KBr) pellets. The spectra were recorded in the range of 4000-400 cm⁻¹.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction data were collected on an Oxford Diffraction Xcalibur Eos diffractometer using Mo K α radiation ($\lambda = 0.71073$ Å). The structures were solved by direct

methods and refined by full-matrix least-squares on F^2 . All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Conclusion

The presented data highlights the significant differences in the spectroscopic and crystallographic properties of the cis and trans stereoisomers of a substituted aminopyrrolidine derivative. In the ^1H NMR spectra, the coupling constants between H-3 and H-4 are diagnostic, with a smaller value for the cis-isomer and a larger value for the trans-isomer, reflecting their different dihedral angles. The ^{13}C NMR spectra also show distinct chemical shifts for the corresponding carbon atoms. The IR spectra exhibit subtle shifts in the carbonyl stretching frequencies.

Crystallographic analysis provides a definitive determination of the three-dimensional structure, confirming the relative stereochemistry of the substituents on the isochromanone ring. The differences in bond lengths, bond angles, and overall molecular conformation between the two isomers can be precisely determined from this data. This comprehensive comparison underscores the importance of employing a combination of spectroscopic and crystallographic techniques for the unambiguous characterization of stereoisomers in drug discovery and development.

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